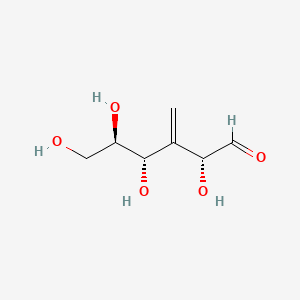

3-Deoxy-C(3)-methyleneglucose

Description

Structure

3D Structure

Properties

CAS No. |

61199-88-0 |

|---|---|

Molecular Formula |

C7H12O5 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

(2R,4S,5R)-2,4,5,6-tetrahydroxy-3-methylidenehexanal |

InChI |

InChI=1S/C7H12O5/c1-4(5(10)2-8)7(12)6(11)3-9/h2,5-7,9-12H,1,3H2/t5-,6+,7-/m0/s1 |

InChI Key |

IXXCBFFZFDONJT-XVMARJQXSA-N |

SMILES |

C=C(C(C=O)O)C(C(CO)O)O |

Isomeric SMILES |

C=C([C@H](C=O)O)[C@@H]([C@@H](CO)O)O |

Canonical SMILES |

C=C(C(C=O)O)C(C(CO)O)O |

Other CAS No. |

61199-88-0 |

Synonyms |

3-deoxy-C(3)-methyleneglucose 3-DMG |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Deoxy C 3 Methyleneglucose

Strategic Approaches to 3-Deoxy-C(3)-methyleneglucose Synthesis

The synthesis of this compound can be approached through several strategic routes, primarily involving the modification of existing monosaccharide scaffolds.

De Novo Synthetic Routes

De novo synthesis, the construction of complex molecules from simple, non-carbohydrate precursors, represents a fundamental approach in organic chemistry. wikipedia.org In the context of carbohydrates, this strategy offers the potential for creating novel sugar analogues. However, for this compound specifically, dedicated de novo synthetic routes are not prominently documented in the scientific literature. The more prevalent and practical approaches commence from readily available monosaccharide building blocks.

Derivatization from Monosaccharide Precursors

The most common and efficient strategy for the synthesis of this compound involves the chemical modification of a pre-existing glucose or a related monosaccharide derivative. A critical step in this pathway is the selective oxidation of the hydroxyl group at the C(3) position of the glucose ring to a ketone. This transformation generates a key intermediate, a 3-keto-glucoside, which is then poised for the introduction of the methylene (B1212753) group.

A notable method for this selective oxidation involves the use of a palladium catalyst. For instance, palladium-catalyzed oxidation has been shown to selectively target the secondary hydroxyl group at C(3) in glucose, even in the presence of the more accessible primary hydroxyl group at C(6) and the reactive anomeric hydroxyl group. rug.nl This regioselectivity is attributed to the chelation of the palladium catalyst with vicinal bis-equatorial hydroxyl groups. rug.nl

Once the 3-keto intermediate is obtained, it serves as the direct precursor for the olefination reaction that installs the exocyclic methylene group.

Stereoselective Synthesis Methodologies

The stereochemistry of this compound is a critical aspect of its synthesis. While the introduction of the exocyclic methylene group at C(3) removes a stereocenter, the stereochemistry of the surrounding centers, derived from the starting monosaccharide, must be maintained. Furthermore, subsequent reactions of the methylene group, such as reduction, would necessitate stereoselective control to yield a specific diastereomer.

Modern olefination reactions, such as the Julia-Kocienski olefination, are known for their high stereoselectivity, often favoring the formation of the (E)-alkene. wikipedia.orgorganic-chemistry.org While directly applied to the synthesis of this compound might not be extensively documented, their utility in providing stereocontrol in alkene synthesis is a key principle in modern organic chemistry.

Key Chemical Reactions and Mechanistic Insights in its Formation

The formation of this compound from a monosaccharide precursor is characterized by two pivotal chemical transformations: the formation of a carbon-carbon bond at C(3) to create the exocyclic methylene group, and the selective functional group transformations that precede and enable this key step.

Carbon-Carbon Bond Formation at C(3)

The introduction of the methylene group at the C(3) position of a 3-keto-glucoside is a classic example of carbon-carbon bond formation. Several olefination reactions can be employed for this purpose, with the Wittig reaction being a prominent example.

The Wittig reaction involves the reaction of a phosphorus ylide, specifically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), with the ketone at C(3). wikipedia.orgmasterorganicchemistry.com The mechanism proceeds through a [2+2] cycloaddition between the ylide and the ketone to form a transient four-membered ring intermediate known as an oxaphosphetane. This intermediate then collapses to form the desired alkene (the exocyclic methylene group) and triphenylphosphine (B44618) oxide as a byproduct. wikipedia.orgmasterorganicchemistry.com The application of the Wittig reaction to keto-sugars has been successfully demonstrated. For instance, the condensation of methylenetriphenylphosphorane with a 3,4-O-isopropylidene-β-D-erythro-pentopyranosid-2-ulose yielded the corresponding 2-deoxy-2-C-methylene pentopyranoside. cdnsciencepub.com

An alternative method for methylenation is the use of the Nysted reagent . This zinc-based reagent has been shown to be effective for the methylenation of unprotected 3-keto-saccharides. acs.org

Other modern olefination methods, while not as commonly cited for this specific transformation, offer potential alternatives. The Tebbe reagent is a powerful methylenating agent, capable of reacting with a wide range of carbonyl compounds, including sterically hindered ketones. wikipedia.orgchem-station.com Its mechanism involves a titanocene (B72419) methylidene intermediate that undergoes a [2+2] cycloaddition with the carbonyl group. wikipedia.org The Julia-Kocienski olefination is another powerful tool for alkene synthesis, known for its high (E)-selectivity. wikipedia.orgorganic-chemistry.orgmdpi.com This reaction involves the reaction of a sulfone with an aldehyde or ketone. wikipedia.org

A summary of olefination reactions applicable to 3-keto-sugars is presented in the table below.

| Olefination Reaction | Reagent(s) | Key Features |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Widely used, tolerant of various functional groups. wikipedia.org |

| Nysted Reagent | Zn(CH₂ZnBr)₂·THF | Effective for unprotected keto-saccharides. acs.org |

| Tebbe Reagent | (C₅H₅)₂TiCH₂ClAl(CH₃)₂ | Highly reactive, suitable for sterically hindered ketones. wikipedia.orgchem-station.com |

| Julia-Kocienski Olefination | Phenyl-1H-tetrazol-5-yl (PT) sulfones | High (E)-selectivity. wikipedia.orgorganic-chemistry.org |

Selective Functional Group Transformations

The synthesis of this compound relies on a sequence of selective functional group transformations. The initial and most critical transformation is the selective oxidation of the C(3) hydroxyl group of a protected glucose derivative to a ketone. This oxidation must be performed in a way that does not affect other hydroxyl groups in the molecule. As mentioned previously, palladium-catalyzed oxidation provides an elegant solution to this challenge. rug.nl

Following the formation of the 3-keto intermediate, the olefination reaction itself is a selective transformation, converting the carbonyl group into a carbon-carbon double bond without affecting other functionalities, assuming appropriate protecting groups are in place. The choice of olefination reagent can be critical, especially when dealing with sensitive substrates. For example, the Wittig reaction is generally tolerant of many functional groups. wikipedia.org

Finally, after the introduction of the methylene group, subsequent transformations may be desired. For example, deprotection steps would be necessary to remove any protecting groups used during the synthesis to yield the final this compound. These deprotection steps must also be selective to avoid altering the newly formed methylene group.

Protecting Group Strategies and Deprotection

The chemical synthesis and modification of carbohydrates like this compound are complex undertakings that necessitate the strategic use of protecting groups. These groups temporarily mask reactive functional groups, primarily hydroxyl groups, to prevent unwanted side reactions and to direct reactivity to a specific site, such as the C(3)-methylene unit or the anomeric center. ddugu.ac.inorganic-chemistry.org

Common protecting groups for the hydroxyl functions of this compound and related carbohydrates include acetals, ethers, and silyl (B83357) ethers. ddugu.ac.in The choice of protecting group is critical and depends on the specific reaction conditions of subsequent steps. Orthogonal protecting group strategies, where different classes of protecting groups can be removed under distinct conditions, are particularly valuable in multi-step syntheses. organic-chemistry.orgiris-biotech.de

Acetal (B89532) Protecting Groups: Cyclic acetals, such as isopropylidene and benzylidene acetals, are frequently used to protect diols. For instance, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is a common starting material, which can be converted to derivatives featuring the 3-deoxy-3-methylene moiety. The 4,6-O-benzylidene acetal is another common protecting group for pyranose forms, which restricts the conformation of the sugar ring. ddugu.ac.inorganic-chemistry.org

Deprotection of Acetals: Acetal groups are stable under basic and nucleophilic conditions but are readily cleaved by acidic hydrolysis, often using aqueous acetic acid or trifluoroacetic acid (TFA). iris-biotech.deweebly.com

Silyl Ether Protecting Groups: Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or tert-butyldiphenylsilyl (TBDPS), are widely used due to their ease of installation and removal. Their steric bulk can also influence the stereochemical outcome of reactions by directing reagents to the less hindered face of the molecule. ddugu.ac.in

Deprotection of Silyl Ethers: These groups are typically removed using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), due to the high strength of the silicon-fluorine bond. weebly.comorgsyn.org

The following table summarizes common protecting groups and their removal conditions relevant to this compound synthesis.

| Protecting Group Class | Example(s) | Typical Protection Reagent(s) | Deprotection Conditions |

| Acetal | Isopropylidene, Benzylidene | Acetone or Benzaldehyde dimethyl acetal with an acid catalyst (e.g., p-TsOH) | Mild acid hydrolysis (e.g., aq. AcOH, TFA) |

| Ether | Benzyl (Bn) | Benzyl bromide (BnBr) with a base (e.g., NaH) | Hydrogenolysis (H₂, Pd/C) |

| Silyl Ether | TBDMS, TBDPS | TBDMS-Cl or TBDPS-Cl with a base (e.g., imidazole) | Fluoride source (e.g., TBAF, CsF) |

| Ester | Acetate (Ac), Pivaloate (Piv) | Acetic anhydride (B1165640) or Pivaloyl chloride with a base (e.g., pyridine) | Basic hydrolysis (e.g., NaOMe in MeOH) |

Synthesis of Advanced Derivatives and Analogs

The unique structure of this compound, particularly its exocyclic double bond, makes it a valuable precursor for a wide range of advanced derivatives and analogs. These modifications are crucial for probing biological systems and developing new therapeutic agents.

Glycosylation Reactions for Oligosaccharide Analogs

Glycosylation is a fundamental reaction in carbohydrate chemistry that links a glycosyl donor to a glycosyl acceptor, forming a glycosidic bond. wikipedia.org In the context of this compound, it can function as either a donor (after activation of its anomeric center) or an acceptor (utilizing one of its free hydroxyl groups) to form oligosaccharide analogs. The absence of the C3-hydroxyl group and the presence of the methylene group can significantly influence the reactivity and the stereochemical outcome of the glycosylation reaction. wayne.eduresearchgate.net

The synthesis of these analogs often involves thioglycoside donors, which can be activated under specific conditions to promote glycosylation. wayne.edu The stereoselectivity of these reactions (whether the α or β anomer is formed) is a critical challenge and is influenced by factors such as the protecting groups on the sugar rings, the nature of the activator, and the solvent. frontiersin.org For example, studies on related 3-deoxy-3-thioalkyl mannosyl donors have explored how the C-3 substituent can influence β-selectivity in glycosylation reactions. wayne.edu

Introduction of Halogenated Moieties

The introduction of halogens, particularly fluorine, into carbohydrate structures can profoundly alter their biological properties. The C(3)-methylene group of this compound provides a reactive handle for halogenation reactions. A key example is the difluorocyclopropanation of the exocyclic double bond. This reaction can be achieved by treating a protected form of this compound with a source of difluorocarbene, leading to the formation of a spiro-difluorocyclopropane derivative at the C3-position.

Furthermore, the conversion of the exo-methylene group into a halo-exo-glycal allows for subsequent cross-coupling reactions, such as the Suzuki cross-coupling, to introduce aryl or other functional groups. rsc.orgresearchgate.net This two-step process involves the halogenation of the double bond followed by a palladium-catalyzed coupling reaction. rsc.org

| Reaction Type | Reagents | Moiety Introduced |

| Difluorocyclopropanation | Trimethylsilyl (B98337) fluorosulfonyldifluoroacetate (TFDA) | Spirodifluorocyclopropane |

| Halogenation/Cross-Coupling | 1. Halogenating agent (e.g., NBS, I₂) 2. Boronic acid, Pd catalyst | Aryl, Vinyl, etc. |

Preparation of Labeled Analogs for Research

Labeled analogs of carbohydrates are indispensable tools for studying their metabolism, transport, and interaction with enzymes and receptors in biological systems. Labeling can be achieved using stable isotopes (e.g., ²H, ¹³C) or radioisotopes (e.g., ³H, ¹⁴C, ¹⁸F). uochb.czpku.edu.cn

A particularly relevant example is the synthesis of [¹⁸F]-labeled 3-deoxy-3-fluoro-D-glucose ([¹⁸F]3-FDG), a close analog of this compound. nih.govnih.gov This radiotracer is synthesized for use in Positron Emission Tomography (PET) to study glucose metabolism in tissues like the brain and heart. nih.govnih.gov The synthesis involves the introduction of the short-lived ¹⁸F isotope in the final steps to maximize radiochemical yield. nih.gov The principles used for synthesizing [¹⁸F]3-FDG are directly applicable to the development of ¹⁸F-labeled probes based on the this compound scaffold.

Stable isotope labeling can be achieved by synthesizing the molecule from labeled starting materials. nih.gov For example, using a ¹³C-labeled glucose precursor would result in a ¹³C-labeled this compound, which can be used in NMR or mass spectrometry-based metabolic studies. doi.org

C-Linked and Aza-Sugar Derivatives

C-Linked Derivatives: C-glycosides are carbohydrate analogs where the anomeric oxygen atom is replaced by a carbon atom. This C-C linkage makes them resistant to enzymatic and chemical hydrolysis, rendering them valuable as stable probes for biological systems and as potential therapeutic agents. researchgate.net The exo-methylene group of this compound and related exo-glycals are excellent precursors for C-glycosides. acs.orgdntb.gov.ua Palladium-catalyzed reactions, such as Heck coupling or desulfitative Ferrier-type coupling, can be used to form C-aryl glycosides from glycal precursors. nih.govrsc.org These methods often exhibit high stereoselectivity, providing a reliable route to these stable sugar mimetics. nih.govacs.org

Aza-Sugar Derivatives: Aza-sugars are another important class of carbohydrate mimetics where the endocyclic oxygen atom is replaced by a nitrogen atom. ru.nl This substitution often results in potent inhibitors of glycosidases, the enzymes that process carbohydrates. acs.org The synthesis of aza-sugars can be achieved from carbohydrate precursors through multi-step sequences. A common strategy involves reductive amination. For example, a precursor aldehyde or ketone can react with an amine source (like ammonia (B1221849) or an azide (B81097) that is later reduced) to form an imine, which is then reduced and cyclized to form the aza-sugar ring. mdpi.comacs.org Protecting-group-free strategies have been developed to streamline the synthesis of these valuable compounds from readily available sugars. mdpi.com The transformation of this compound into an appropriate intermediate, for instance by ozonolysis of the double bond, could provide a starting point for the synthesis of novel aza-sugar derivatives. ox.ac.uk

Biochemical and Biological Research Applications of 3 Deoxy C 3 Methyleneglucose

Enzymatic Recognition and Mechanistic Probes

3-Deoxy-C(3)-methyleneglucose has emerged as a valuable tool in biochemical research, particularly in the study of enzyme mechanisms and specificity. Its unique structure, which mimics natural glucose substrates but contains a reactive methylene (B1212753) group at the C3 position, allows it to act as a probe for understanding enzyme-substrate interactions.

The structural similarity of this compound to D-glucose allows it to be recognized by various glucose-processing enzymes. Researchers utilize this compound as a substrate analog to investigate the binding requirements and specificity of these enzymes. For instance, in studies of D-xylose isomerase, this compound has been used to understand how the enzyme accommodates and interacts with glucose-like molecules. nih.gov The ability of an enzyme to bind this analog provides insights into the flexibility and chemical nature of its active site.

A key application of this compound is in the study of enzyme inhibition. Its design as a "suicide" or mechanism-based inhibitor has been particularly fruitful. Upon enzymatic processing, the methylene group can be activated, leading to the formation of a reactive species that can covalently modify the enzyme's active site. This irreversible inactivation provides strong evidence for the catalytic mechanism and the identity of key active site residues.

For example, research on D-xylose isomerase from Streptomyces rubiginosus has shown that this compound acts as a mechanism-based inactivator. nih.gov The enzyme processes the analog, which then alkylates a specific histidine residue within the active site, confirming this residue's role in the catalytic process. nih.gov This type of targeted inhibition is a powerful tool for dissecting enzymatic reaction pathways. The development of such inhibitors is of great interest for clarifying the roles of poorly understood enzymes. illinoisstate.edu

The covalent modification of active site residues by derivatives of this compound allows for detailed characterization of the enzyme's catalytic center. Techniques such as X-ray crystallography can be used to determine the three-dimensional structure of the enzyme-inhibitor complex. This provides a snapshot of the inhibitor bound within the active site, revealing the specific amino acid residues involved in binding and catalysis.

In the case of D-xylose isomerase, the crystal structure of the enzyme in complex with the activated inhibitor has provided high-resolution details of the active site. nih.gov These studies have identified the binding sites for metal ions crucial for catalysis and have pinpointed the histidine residue that is alkylated by the inhibitor. nih.gov This structural information is invaluable for understanding the precise mechanism of the isomerization reaction, suggesting an "open-chain" conformation of the substrate during catalysis. nih.gov Such detailed structural analysis is a cornerstone of modern de novo enzyme design. biorxiv.org

While much of the focus has been on isomerases, the principles of using this compound as a probe can be extended to other classes of carbohydrate-modifying enzymes, such as glycosidases and glycosyltransferases. These enzymes are crucial in a vast array of biological processes, and understanding their mechanisms is a significant area of research.

The ability of these enzymes to recognize and potentially be inhibited by this compound can provide valuable information about their substrate specificity and catalytic mechanisms. The introduction of a reactive group at the C3 position offers a unique tool to probe the active sites of these enzymes, which often have distinct subsites for the glycon and aglycon portions of their substrates.

Active Site Characterization and Enzymatic Catalysis.

Involvement in Cellular Metabolic Pathways (In Vitro and Model Organisms)

Beyond its use in studying isolated enzymes, this compound and its analogs have applications in probing metabolic pathways within cells and model organisms. By introducing these compounds into biological systems, researchers can investigate the flow of metabolites and the roles of specific enzymes in a cellular context.

This compound can serve as an analog of metabolic intermediates in pathways such as glycolysis. While it cannot be fully metabolized in the same way as glucose, its uptake and initial processing can provide insights into the regulation of these pathways. For instance, the fluorinated analog, 3-deoxy-3-fluoro-D-glucose, has been used to study hexose (B10828440) transport systems. nih.gov

The metabolism of such analogs can be tracked using techniques like 19F NMR, providing a non-invasive way to monitor enzyme activity in vivo. nih.gov Studies with 3-deoxy-3-fluoro-D-glucose have shown that its major metabolic routes are direct oxidation and reduction, rather than progression through glycolysis or the pentose (B10789219) phosphate (B84403) shunt. nih.gov This highlights how such analogs can be used to dissect specific branches of metabolic pathways. The introduction of these analogs can perturb metabolic flux, and observing the resulting changes in the expression of pathway enzymes can reveal regulatory mechanisms.

Influence on Glycation Processes (Mechanistic)

Current scientific literature does not provide specific details on the mechanistic influence of this compound on glycation processes. Much of the research on glycation focuses on highly reactive dicarbonyl compounds such as 3-deoxyglucosone (B13542) (3-DG), which is a key intermediate in the formation of advanced glycation end products (AGEs). mdpi.comnih.govnih.govplos.orgfrontiersin.org 3-Deoxyglucosone is formed through the degradation of glucose and early glycation products. nih.gov Structurally, this compound differs significantly from 3-deoxyglucosone, as it possesses a methylene group at the C(3) position instead of a carbonyl group. This structural difference prevents it from acting as a direct precursor to AGEs in the same manner as 3-deoxyglucosone.

Impact on Specific Deoxy-Sugar Biosynthetic Pathways (Synthetic Analogs)

As a synthetic analog of natural sugars, this compound has been instrumental in elucidating the mechanisms of enzymes involved in deoxy-sugar biosynthesis. A notable example is its use as a mechanism-based inactivator of D-xylose isomerase from the bacterium Streptomyces rubiginosus. nih.gov

D-xylose isomerase is an enzyme that catalyzes the reversible isomerization of D-xylose to D-xylulose and also D-glucose to D-fructose. nih.gov Researchers have utilized this compound as a substrate analog to probe the catalytic mechanism of this enzyme. nih.gov The enzyme processes this analog, leading to the formation of a reactive intermediate that subsequently alkylates a specific histidine residue within the active site. nih.gov This covalent modification results in the irreversible inactivation of the enzyme. nih.gov X-ray crystallographic studies of the enzyme in complex with this inhibitor have provided high-resolution insights into the structure of the active site and the specific interactions involved in substrate binding and catalysis. nih.gov

Table 1: Mechanistic Impact of this compound on D-xylose Isomerase

| Enzyme Target | Organism | Role of this compound | Mechanism of Action | Research Finding |

| D-xylose isomerase | Streptomyces rubiginosus | Mechanism-based inactivator | Acts as a substrate analog that is turned over by the enzyme to form a reactive species which alkylates an active site histidine. nih.gov | Confirmed the identity of a key catalytic histidine residue and provided structural details of the enzyme's active site. nih.gov |

Applications in Glycobiology Research

The unique structure of this compound makes it a valuable tool in the broader field of glycobiology research.

Tools for Investigating Carbohydrate-Protein Interactions

The study of the interaction between this compound and D-xylose isomerase serves as a clear example of its application in understanding carbohydrate-protein interactions. nih.gov By analyzing the crystal structure of the enzyme-inhibitor complex, researchers can map the precise binding orientation and the key amino acid residues involved in recognizing the sugar analog. nih.gov This information is crucial for understanding the basis of substrate specificity and for the rational design of more potent and specific enzyme inhibitors. nih.gov Such studies are fundamental to deciphering the recognition principles that govern how proteins bind to carbohydrates. nih.govnih.gov

Development of Biochemical Probes for Cellular Processes

While there is no evidence in the reviewed literature of this compound being chemically modified with reporter groups to create traditional biochemical probes, its function as a mechanism-based inactivator itself constitutes a form of probing cellular processes. nih.gov By specifically and irreversibly inhibiting D-xylose isomerase, it can be used to investigate the physiological role of this enzyme in cellular metabolism. nih.gov

Modulating Glycoconjugate Structure and Function

There is currently a lack of published research on the metabolic incorporation of this compound into cellular glycoconjugates. For this to occur, the sugar analog would need to be recognized and utilized by the cellular machinery responsible for synthesizing these complex biomolecules, including glycosyltransferases. The structural modification at the C(3) position may prevent its recognition by these enzymes.

Integration into Synthetic Biological Systems

The application of this compound within synthetic biological systems is an area that remains to be explored. Synthetic biology often involves the design and construction of new biological parts, devices, and systems. The unique properties of this sugar analog as an enzyme inactivator could potentially be harnessed in engineered metabolic pathways or for the development of novel biosensors, although specific examples are not yet present in the scientific literature.

As a Building Block in Engineered Biosynthetic Pathways

Engineered biosynthetic pathways aim to produce novel or rare molecules by introducing modified substrates into redesigned metabolic routes. While direct incorporation of this compound into a biosynthetic pathway is an area of emerging research, the principles are well-established through the use of other deoxysugars and modified monosaccharides. nih.gov Chemoenzymatic strategies, which combine chemical synthesis and biological catalysis, are pivotal in creating and utilizing such unique building blocks. nih.gov

The synthesis of various 3-deoxysugars has been achieved through methods that could be adapted for this compound. For instance, the synthesis of 3-deoxy-3-fluoro-L-fucose has been accomplished, and this modified sugar was subsequently activated to a sugar nucleotide (GDP-3-deoxy-3-fluorofucose) and successfully incorporated into trisaccharides using fucosyltransferases. whiterose.ac.ukrsc.org This demonstrates that cellular machinery can recognize and process sugars with modifications at the 3-position.

Metabolic engineering efforts have successfully increased the production of natural products by enhancing the flux through pathways that supply precursor molecules, including deoxysugars. nih.gov For example, overexpressing genes for deoxysugar biosynthesis has led to increased production of certain antibiotics. nih.gov This highlights the potential for engineered organisms to utilize novel sugar derivatives like this compound as precursors for generating new bioactive compounds. The exocyclic methylene group of this compound offers a reactive handle for subsequent chemical modifications after its incorporation into a larger molecule, a feature of significant interest in combinatorial biosynthesis.

A key reaction involving derivatives of this compound is ring-closing metathesis. Methylene glucose derivatives can undergo this reaction to form C-glycosylidene compounds, which are valuable synthetic intermediates. uwindsor.ca This demonstrates the chemical versatility of the exomethylene group for constructing complex molecular architectures that are not readily accessible through traditional biosynthesis.

| Engineered Pathway Component | Description | Relevance to this compound |

| Precursor Supply | Enhancing the metabolic flux towards the synthesis of deoxysugar precursors. nih.gov | Could be engineered to produce this compound in vivo. |

| Chemoenzymatic Synthesis | Combining chemical synthesis of modified sugars with enzymatic incorporation. nih.govwhiterose.ac.ukrsc.org | This compound can be synthesized chemically and then potentially used as a substrate by promiscuous enzymes in a pathway. |

| Glycosyltransferases | Enzymes that transfer sugar moieties to acceptor molecules. | Engineered or promiscuous glycosyltransferases could potentially recognize and transfer this compound. |

| Post-incorporation Modification | Chemical reactions performed on the incorporated modified sugar. | The exocyclic methylene group serves as a reactive handle for further chemical diversification. |

Functionalizing Biopolymers in Research Contexts

The functionalization of biopolymers with modified sugars is a powerful strategy for probing and altering their biological functions. The incorporation of sugar analogs can be used to study carbohydrate-protein interactions, enzyme mechanisms, and the structural roles of polysaccharides.

Research on related compounds provides a strong precedent for the potential applications of this compound. For instance, 3-deoxy-3-fluoro-D-glucose has been shown to be incorporated into the biopolymers glycogen (B147801) and trehalose (B1683222) in the fat body and flight muscle of Locusta migratoria. nih.gov The presence of the fluorinated glucose analog within these polysaccharides was confirmed by 19F nuclear magnetic resonance, demonstrating that the cellular machinery for glycogen and trehalose synthesis can tolerate modifications at the C3 position of glucose. nih.gov This suggests that this compound could similarly be incorporated into polysaccharides, introducing a reactive methylene group for further chemical tagging or structural studies.

The exocyclic methylene group of this compound is a particularly interesting functional group. It is a substrate for various chemical reactions, including cyclopropanation. For example, diacetone 3-deoxy-3-methyleneglucose has been used as a substrate for the addition of difluorocarbene, resulting in the formation of spirodifluorocyclopropane derivatives. nih.gov This type of reaction could be used to attach probes or cross-linking agents to biopolymers that have incorporated this compound.

| Biopolymer | Functionalization Strategy | Research Application | Example with Related Compound |

| Polysaccharides (e.g., Glycogen) | In vivo or in vitro enzymatic incorporation of the modified sugar. | Studying polysaccharide metabolism and structure; creating novel biomaterials. | 3-deoxy-3-fluoro-D-glucose incorporated into glycogen and trehalose. nih.gov |

| Glycoproteins | Enzymatic transfer of the modified sugar to a protein by glycosyltransferases. | Probing carbohydrate-protein interactions; labeling proteins for imaging. | 3-deoxy-3-fluoro-L-fucose incorporated into trisaccharides. whiterose.ac.ukrsc.org |

| Nucleic Acids | Chemical synthesis of a nucleoside analog and incorporation into an oligonucleotide. | Studying DNA/RNA structure and function; developing therapeutic oligonucleotides. | While not glucose-based, 3'-deoxy-3'-C-methyleneuridine has been incorporated into oligodeoxynucleotides. |

The ability to introduce a reactive methylene group into biopolymers opens up numerous possibilities for their study and application. These functionalized biopolymers could be used as platforms for attaching fluorescent labels, affinity tags, or cross-linking agents, providing valuable tools for biochemical and cell biology research.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural determination of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Assignment of Proton and Carbon Resonances (¹H, ¹³C NMR)

The complete assignment of proton (¹H) and carbon (¹³C) NMR spectra is the foundational step in the structural elucidation of 3-Deoxy-C(3)-methyleneglucose. These one-dimensional NMR experiments reveal the number and electronic environment of unique proton and carbon atoms within the molecule.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the anomeric proton (H-1), the protons on the pyranose ring (H-2, H-4, H-5, H-6), and the two protons of the exocyclic methylene (B1212753) group (C=CH₂). The chemical shifts of these protons are influenced by their local electronic environment. For instance, the anomeric proton (H-1) would typically appear at a downfield chemical shift due to the deshielding effect of the two adjacent oxygen atoms. The protons of the exocyclic double bond would resonate in the olefinic region of the spectrum.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. For this compound, this would include the six carbons of the glucopyranose ring and the exocyclic methylene carbon. The carbon atoms of the double bond (C-3 and the methylene carbon) would have characteristic chemical shifts in the alkene region (typically 100-150 ppm). The anomeric carbon (C-1) would also be found at a relatively downfield position (around 90-100 ppm).

Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| 1 | ~4.5-5.5 | ~90-100 |

| 2 | ~3.5-4.5 | ~70-80 |

| 3 | - | ~140-150 |

| 4 | ~3.5-4.5 | ~70-80 |

| 5 | ~3.5-4.5 | ~70-80 |

| 6 | ~3.5-4.5 | ~60-70 |

| =CH₂ | ~5.0-5.5 | ~110-120 |

Note: These are estimated values and can vary based on solvent and other experimental conditions.

Elucidation of Stereochemistry and Configuration (2D NMR, NOESY)

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity and relative stereochemistry of the molecule. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, confirming the sequence of protons around the pyranose ring. HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) experiments correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of the ¹³C spectrum. HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) C-H couplings, which is invaluable for connecting different parts of the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful for determining stereochemistry by identifying protons that are close to each other in space, regardless of their bonding connectivity. libretexts.org For a protected derivative, diacetone 3-deoxy-3-methyleneglucose, NOESY experiments were instrumental in confirming the stereochemistry at the C3 position. nih.gov Correlations were observed between one of the cyclopropyl (B3062369) protons and H-2, as well as between the other cyclopropyl proton and H-5, which supported the assigned stereochemistry. nih.gov This demonstrates how NOESY can be used to define the spatial arrangement of substituents on the pyranose ring of this compound.

Conformational Analysis in Solution

In solution, the pyranose ring of this compound is not static but exists in a dynamic equilibrium of different conformations, typically chair and boat forms. The predominant conformation can be determined by analyzing the coupling constants (J-values) between adjacent protons, which are obtained from the ¹H NMR spectrum. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation.

For a glucose derivative, a large coupling constant (typically 8-10 Hz) between two axial protons (J_ax,ax) is indicative of a chair conformation. By measuring the various J-values around the ring, the preferred chair conformation (e.g., ⁴C₁ or ¹C₄) and the orientation (axial or equatorial) of the substituents can be determined. The presence of the sp²-hybridized C-3 carbon would influence the ring's conformational preference compared to standard glucose.

Advanced Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula. For this compound (C₇H₁₂O₅), the exact mass can be calculated and compared to the experimentally measured value to confirm the molecular formula. For instance, HRMS analysis of a derivative of diacetone 3-deoxy-3-methyleneglucose yielded a mass that was consistent with its calculated elemental composition, demonstrating the power of this technique. nih.gov

Fragmentation Pattern Analysis for Structural Connectivity

In mass spectrometry, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the original structure. This process, known as fragmentation, can be achieved through various methods, including collision-induced dissociation (CID). jeolusa.com

For this compound, characteristic fragmentation pathways for carbohydrates would be expected. These often involve the cleavage of the glycosidic bond (if derivatized) and cleavages of the pyranose ring. The presence of the exocyclic double bond would also likely lead to specific fragmentation patterns, such as retro-Diels-Alder reactions or allylic cleavages. By analyzing the masses of the resulting fragment ions, the connectivity of the molecule can be pieced together, confirming the presence of the deoxy-methylene functionality and its position on the glucose ring. While a specific experimental fragmentation pattern for this compound is not available in the searched literature, analysis of related compounds shows common losses of small molecules like water (H₂O) and formaldehyde (B43269) (CH₂O) from the sugar backbone. libretexts.org

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. mdpi.com This method provides unequivocal information about bond lengths, bond angles, and stereochemistry, which is invaluable for understanding the structure-function relationships of chemical compounds.

A search of the published scientific literature and crystallographic databases did not yield a publicly available crystal structure for isolated this compound. The crystallization of monosaccharides can be challenging due to their high flexibility and the presence of numerous hydroxyl groups, which can lead to the formation of syrups or amorphous solids rather than single crystals suitable for X-ray diffraction. glycoforum.gr.jp

Should a single crystal of this compound be obtained, X-ray diffraction analysis would reveal its precise solid-state conformation. Key structural features that would be determined include the conformation of the pyranose ring (e.g., chair, boat, or skew-boat), the orientation of the hydroxyl and methyl groups, and the intramolecular hydrogen bonding network. Furthermore, the crystal packing would show the intermolecular interactions that stabilize the crystal lattice. uou.ac.in For chiral molecules like this compound, crystallization in a chiral space group would confirm its enantiopure nature. glycoforum.gr.jp

Table 2: Predicted Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Expected Value/System | Significance |

| Crystal System | Orthorhombic or Monoclinic | Describes the symmetry of the unit cell. Monosaccharides often crystallize in these systems. glycoforum.gr.jp |

| Space Group | Chiral (e.g., P2₁2₁2₁) | The absence of inversion or mirror symmetry elements would confirm the bulk sample is enantiopure. glycoforum.gr.jp |

| Pyranose Ring Conformation | ⁴C₁ (Chair) | This is the most common and stable conformation for glucose and its derivatives. |

| Exocyclic Group Orientations | Equatorial/Axial | The precise orientation of the hydroxyl and methylene groups would be determined. |

| Hydrogen Bonding | Extensive intra- and intermolecular network | Key interactions defining the conformation and crystal packing. |

In this complex, the this compound molecule is observed in a ring-opened, or "open-chain," conformation. aps.org This conformation is stabilized by interactions with a metal cofactor and key amino acid residues in the active site. A significant interaction involves a very close contact between a histidine residue and the C1 of the sugar, suggesting this residue acts as the catalytic base. aps.org The study also utilized a mechanism-based inhibitor analog, which, after being processed by the enzyme, covalently modified the same histidine residue, further supporting this interpretation. aps.org The binding of the sugar analog provides a structural snapshot that helps to elucidate the enzymatic mechanism of isomerization. aps.org

Table 3: Key Interactions of this compound in the Active Site of D-xylose Isomerase

| Interacting Moiety | Enzyme Residue/Cofactor | Type of Interaction | Significance |

| C1 | Histidine | Close contact (proton abstraction) | Identifies the catalytic base for the isomerization reaction. aps.org |

| C3-O and C5-O | Metal Ion | Coordination | Stabilizes the open-chain conformation of the substrate. aps.org |

| C1-O and C2-O | Water Molecule | Hydrogen bonding | May act as a proton donor/acceptor in the enolization step. aps.org |

Solid-State Structural Determination of the Compound.

Complementary Spectroscopic and Analytical Methods

Beyond mass spectrometry and X-ray crystallography, a suite of other spectroscopic techniques can provide valuable structural information about this compound. These methods probe different aspects of the molecule's physical and chemical properties, offering a more complete structural picture.

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netiastate.edu While an experimental spectrum for this compound is not available in the searched literature, its key functional groups would give rise to predictable signals.

O-H Stretching: The hydroxyl groups would produce a strong, broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. mdpi.com

C-H Stretching: The C-H bonds of the pyranose ring and the methyl group would result in absorptions in the 2850-3000 cm⁻¹ region. mdpi.com

C=C Stretching: The exocyclic methylene group (C=CH₂) is a key feature of this molecule. The C=C double bond stretch is expected to produce a band in the 1640-1680 cm⁻¹ region in the IR and Raman spectra.

CH₂ Bending: The methylene group would also have characteristic bending (scissoring) vibrations around 1415 cm⁻¹.

C-O Stretching: The C-O stretching vibrations of the hydroxyl groups and the pyranose ring ether linkage would generate a series of strong bands in the "fingerprint region" of the IR spectrum, between 1000 and 1300 cm⁻¹. mdpi.com

Raman spectroscopy would provide complementary information. While O-H stretching is typically weak in Raman spectra, the C=C stretching of the methylene group is expected to be a strong and sharp signal, making Raman spectroscopy particularly useful for confirming the presence of this functional group. researchgate.net

Table 4: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| O-H | Stretching | 3200 - 3600 | Strong, Broad | Weak |

| C-H (sp³) | Stretching | 2850 - 3000 | Medium | Medium |

| C=C | Stretching | 1640 - 1680 | Medium | Strong |

| CH₂ | Bending (Scissoring) | ~1415 | Medium | Medium |

| C-O | Stretching | 1000 - 1300 | Strong | Medium-Weak |

Circular dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-handed circularly polarized light by chiral molecules. jascoinc.com It is a powerful tool for studying the stereochemical features of optically active compounds like this compound. nih.gov

The CD spectrum of a monosaccharide is sensitive to the conformation of the pyranose ring and the configuration of its chiral centers. The spectrum typically shows a series of positive and negative bands (Cotton effects) in the far-UV region (below 250 nm), which arise from the electronic transitions of the hydroxyl and ether chromophores within the chiral carbohydrate structure. mdpi.com

While a specific CD spectrum for this compound has not been found in the reviewed literature, it would be expected to exhibit a unique CD signature based on its distinct structure. The introduction of the C(3)-methylene group in place of a hydroxyl group would alter the electronic transitions and, consequently, the CD spectrum compared to that of D-glucose or other 3-deoxy sugars. This would make CD spectroscopy a potentially useful technique for distinguishing it from its stereoisomers and for studying its conformational dynamics in solution.

Table 5: General Principles of CD Spectroscopy for Carbohydrate Analysis

| Spectral Feature | Structural Information Provided |

| Sign of Cotton Effects (Positive/Negative) | Related to the spatial arrangement of chromophores (stereochemistry). |

| Wavelength of Maxima/Minima | Corresponds to specific electronic transitions within the molecule. |

| Molar Ellipticity [θ] | The magnitude of the CD signal, which is proportional to the concentration and the chirality of the sample. |

| Changes in CD Spectrum | Can indicate conformational changes, binding events, or changes in aggregation state. uou.ac.in |

Advanced Chromatographic Techniques (e.g., HPLC, GC) for Purity and Analysis in Research

The analysis and purification of this compound and its derivatives are critical steps in its synthesis and characterization for research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques frequently employed to monitor reaction progress, assess purity, and isolate specific isomers.

In synthetic pathways originating from precursors like 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose, Thin-Layer Chromatography (TLC) is often used for initial, rapid monitoring of the reaction's disappearance of the starting material. oup.com Following the reaction, purification is typically achieved using column chromatography on silica (B1680970) gel. oup.comresearchgate.net For instance, the purification of intermediates in the synthesis of this compound derivatives has been accomplished using silica gel column chromatography with solvent systems like hexane/ethyl acetate. oup.comresearchgate.net

Gas Chromatography (GC) is a valuable tool for the analysis of volatile derivatives of carbohydrates. For compounds like this compound, derivatization is necessary to increase volatility and thermal stability. While specific GC methods for the named compound are not extensively detailed, analysis of related deoxy sugars like 3-deoxypentulose involves GC analysis on various capillary columns. csic.es For example, the analysis of monosaccharide fractions containing 3-deoxypentulose has been performed on fused silica capillary columns with stationary phases like OV-275, often coupled with a mass spectrometer (GC-MS) for definitive identification. csic.es A predicted GC-MS spectrum for the trimethylsilyl (B98337) (TMS) derivative of the related 3-deoxy-3-fluoro-D-glucose is available in databases, suggesting a viable method for analysis would involve TMS derivatization followed by GC-MS.

High-Performance Liquid Chromatography (HPLC) offers a versatile method for the analysis of non-volatile and thermally labile compounds like this compound without the need for derivatization. Anion-exchange chromatography is particularly well-suited for separating carbohydrates based on the charge of their hydroxyl groups. The LudgerSep C3 column, for example, is an anion-exchange column designed for the charge-based analysis and purification of labeled glycans, operating at a typical temperature of 30-35°C. ludger.com While direct HPLC applications for this compound are not prominently published, the techniques used for similar structures provide a strong basis for method development. For instance, the determination of related thiol compounds has been achieved using pre-column derivatization followed by HPLC with fluorescence detection, a method that provides high sensitivity and stability. nih.gov

The table below summarizes chromatographic conditions used in the analysis and purification of related deoxy-sugar derivatives, which can inform the development of methods for this compound.

Table 1. Chromatographic Conditions for Analysis of Deoxy-Sugar Derivatives

| Technique / Method | Analyte/Intermediate | Column/Stationary Phase | Mobile Phase / Eluent | Detection | Reference |

| Column Chromatography | 3-C-Dichloromethyl Furanose Derivative | Silica Gel | Hexane/Ethyl Acetate (2:1) | TLC | oup.com |

| Column Chromatography | 3-C-Hydroxymethyl Derivative | Silica Gel | Hexane/Ethyl Acetate (5:1) | TLC | oup.com |

| Column Chromatography | Protected 3-deoxyallose-triazole conjugates | Silica Gel | Hexane/Ethyl Acetate (1:1) | Not specified | researchgate.net |

| Gas Chromatography (GC) | 3-deoxypentulose | Fused silica capillary (25 m x 0.25 mm), AT-1000 | N₂ carrier gas | FID | csic.es |

| Gas Chromatography-Mass Spectrometry (GC-MS) | 3-deoxypentulose | Fused silica (25 m x 0.2 mm), OV-275 | Not specified | Mass Spectrometry (70 eV) | csic.es |

| Thin-Layer Chromatography (TLC) | 3-deoxypentulose | Silica gel 60 | Butanone-80% ethanol (B145695) (23:7, v/v) | Aniline-diphenylamine reagent | csic.es |

Theoretical and Computational Studies of 3 Deoxy C 3 Methyleneglucose

Quantum Chemical Calculations (DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of carbohydrates at the electronic level. nih.govroyalsocietypublishing.org Methods like B3LYP and M06-2X, paired with basis sets such as 6-311++G(d,p) or def2-TZVP, have been successfully used to model high-energy compounds and organic radicals, providing a balance of computational cost and accuracy. researchgate.netnrel.govnih.gov These methods are essential for understanding the intrinsic properties of a molecule like 3-Deoxy-C(3)-methyleneglucose, independent of its environment.

Electronic Structure and Reactivity Predictions

DFT calculations can elucidate the electronic landscape of this compound, offering predictions about its chemical behavior. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and partial atomic charges.

The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. banglajol.info For this compound, the exocyclic C(3)-methylene double bond would be the primary site of reactivity. The HOMO would likely be localized on the π-system of this double bond, making it susceptible to electrophilic attack. The LUMO, conversely, would indicate regions susceptible to nucleophilic attack.

The MEP map visually represents the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. acs.org In this molecule, the oxygen atoms of the hydroxyl groups and the pyranose ring would exhibit negative potential, acting as hydrogen bond acceptors. The methylene (B1212753) group's π-bond would also show significant electron density.

The table below illustrates typical electronic properties that could be calculated for a monosaccharide derivative using DFT, providing a template for the kind of data that would be generated for this compound.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Modified Glucose Molecule

| Calculated Property | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates propensity to donate electrons; likely localized on the C=C double bond. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates propensity to accept electrons; relevant for reactions with nucleophiles. |

| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO. | Correlates with chemical stability; a smaller gap suggests higher reactivity. |

| Dipole Moment (µ) | Measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Mulliken Atomic Charges | Calculated partial charge on each atom. | Reveals electrophilic (positive) and nucleophilic (negative) sites within the molecule. |

Elucidation of Reaction Mechanisms and Transition States

DFT is an indispensable tool for exploring the mechanisms of organic reactions by mapping the potential energy surface. nih.gov This involves locating the structures of reactants, intermediates, transition states (TS), and products. sapub.org For this compound, a key reaction to study would be the electrophilic addition to the C(3)-methylene group.

Computational studies can model the reaction pathway, for example, the hydroboration-oxidation of the exocyclic double bond to install a hydroxyl group. DFT calculations would identify the transition state for the addition of borane (B79455) across the double bond, calculating the activation energy (the energy barrier) for this step. Such calculations can predict the stereochemical outcome of the reaction by comparing the energy barriers of the transition states leading to different stereoisomers. In related systems, mechanistic studies have been used to explain product ratios and the influence of catalysts. sapub.orgacs.org The mechanism for glycosylation reactions involving related 3-deoxy-3-thio donors has been hypothesized to involve long-range participation from the C-3 substituent, a theory supported by the isolation of unique intermediates. wayne.edu

Molecular Mechanics and Dynamics Simulations

While quantum methods are precise, they are computationally expensive. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations use classical physics approximations (force fields) to model the behavior of larger systems over time, making them ideal for studying conformational changes and interactions with other molecules like proteins. researchgate.netrsc.org

Conformational Landscape Analysis

Carbohydrates are conformationally flexible, and their three-dimensional shape is crucial to their biological function. Deoxygenation is known to significantly impact the conformational preferences of the pyranose ring. nih.govnih.gov A comprehensive computational study on various deoxysugars using DFT found that C-3 deoxygenation, in particular, imparts greater instability compared to deoxygenation at the C-2 or C-4 positions. nih.gov

For this compound, MD simulations would be used to explore its conformational landscape. The primary focus would be on the equilibrium between the two chair conformations of the pyranose ring (⁴C₁ and ¹C₄), as well as possible skew-boat forms. While the ⁴C₁ chair is typically dominant for glucose derivatives, the removal of the C-3 hydroxyl group and the introduction of the sp²-hybridized C(3) atom would alter the ring's energetic profile. nih.gov MD simulations can predict the relative populations of these conformers in solution, providing insight into the molecule's average shape. nih.gov

Table 2: Representative Conformational Energy Data for a Deoxysugar (Illustrative)

| Conformer | Relative Gas Phase Free Energy (kcal/mol) | Predicted Population (%) |

| ⁴C₁ Chair | 0.00 | 95.5 |

| ¹C₄ Chair | 2.50 | 1.5 |

| Skew-Boat | 1.85 | 3.0 |

| Data is illustrative, based on general findings for deoxysugars. nih.govnih.gov |

Ligand-Protein Binding Dynamics (excluding clinical)

Understanding how a modified sugar like this compound interacts with protein targets, such as enzymes (e.g., glycosidases) or transporters (e.g., GLUTs), is fundamental. researchgate.net MD simulations are the primary computational tool for investigating these dynamic interactions. acs.orgnih.govmdpi.com

The process begins with molecular docking, where the ligand is placed into the binding site of a protein's crystal structure. The resulting complex is then subjected to MD simulations in an aqueous environment. biorxiv.orgresearchgate.net These simulations, often running for hundreds of nanoseconds, reveal the stability of the binding pose and the key intermolecular interactions. acs.org Analysis of the simulation trajectory can identify:

Key Amino Acid Residues: Identifying which residues in the binding pocket form stable hydrogen bonds or have significant van der Waals contacts with the ligand.

Binding Stability: Measured by the root-mean-square deviation (RMSD) of the ligand's position over time. A stable RMSD indicates a stable binding mode. acs.org

Conformational Changes: Observing how the protein and ligand structures adapt to each other upon binding, a phenomenon known as "induced fit." frontiersin.orgnih.gov

Role of Water: Characterizing the role of individual water molecules in mediating interactions between the ligand and the protein.

For this compound, simulations could predict its binding affinity and mode of interaction with enzymes that process glucose, potentially revealing its capacity to act as an inhibitor or a substrate.

Structure-Activity Relationship (SAR) Modeling (Theoretical Aspects)

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure to its biological activity. scirp.org Computational SAR, often called Quantitative Structure-Activity Relationship (QSAR), uses statistical and machine learning models to make these connections. acs.orgpreprints.org This approach is invaluable in medicinal chemistry for rationally designing more potent and selective compounds.

To perform a theoretical SAR study on this compound, one would first need to synthesize and test a series of its analogs for a specific biological activity (e.g., inhibition of the α-glucosidase enzyme). researchgate.net The next step is to calculate a set of molecular descriptors for each analog. These descriptors are numerical representations of the molecule's properties.

Table 3: Categories of Descriptors for a Theoretical SAR Model

| Descriptor Category | Examples | Source of Data |

| Electronic | HOMO/LUMO energies, atomic charges, dipole moment. | Quantum chemical calculations (DFT). |

| Steric/Topological | Molecular weight, surface area, volume, shape indices. | 2D/3D structural calculations. |

| Thermodynamic | Conformational energy, binding free energy to a target. | Molecular mechanics/dynamics simulations. |

| Hydrophobicity | LogP (partition coefficient). | Calculated from fragment-based methods. |

Once descriptors are calculated and biological activity is measured, a QSAR model is built to find a mathematical equation that correlates the descriptors with the activity. preprints.org For instance, a model might reveal that higher inhibitory activity is correlated with a lower LUMO energy and a specific range of molecular volumes. Such a model, once validated, can be used to predict the activity of new, unsynthesized analogs, thereby guiding and accelerating the drug discovery process. acs.org

De novo Design Principles for Modified Sugar Derivatives

De novo design, or the creation of novel molecules from fundamental principles, is a powerful strategy for generating modified sugar derivatives with desired properties. This approach is not reliant on existing molecular templates but rather builds new structures based on a deep understanding of molecular interactions. When applied to a molecule like this compound, de novo design principles can be used to conceptualize analogs with enhanced or entirely new functionalities.

The process often begins with defining a target, such as a specific enzyme active site or a carbohydrate-binding protein. Computational tools can then be used to design a sugar derivative that optimally fits this target. This involves considering factors such as stereochemistry, hydrogen bonding patterns, and steric compatibility. For instance, the exocyclic methylene group in this compound offers a unique structural motif that can be exploited in de novo design.

Key principles in the de novo design of modified sugars include:

Scaffold Hopping: Replacing the core pyranose ring of this compound with other cyclic or acyclic scaffolds while maintaining the key interacting functional groups.

Fragment-Based Growth: Using the this compound structure as a starting point and computationally "growing" new functionalities onto it to enhance binding affinity or other properties.

Reaction-Driven Design: Designing novel derivatives based on known, high-yielding chemical reactions to ensure synthetic feasibility.

An illustrative example of de novo design might involve modifying the substituents on the pyranose ring to improve interactions with a hypothetical receptor. The table below outlines potential modifications and their design rationale.

| Modification Site | Proposed Modification | Design Rationale |

| C-1 Hydroxyl | Methylation to O-methyl glycoside | To increase metabolic stability by preventing enzymatic hydrolysis. |

| C-2 Hydroxyl | Replacement with an amino group | To introduce a positive charge and form new ionic interactions. |

| C-4 and C-6 Hydroxyls | Acetal (B89532) formation (e.g., benzylidene acetal) | To create a more rigid structure for specific conformational requirements. |

These design principles, guided by computational modeling, allow for the systematic exploration of chemical space around the core this compound structure to identify novel derivatives with potentially valuable properties.

Predictive Models for Biochemical Interactions

Predictive models are essential for estimating how a molecule like this compound will interact with biological systems. These models can range from simple empirical rules to complex, physics-based simulations. A primary application is in predicting the binding affinity and mode of interaction with protein targets.

Molecular docking is a widely used computational technique that predicts the preferred orientation of a ligand when bound to a receptor. In the context of this compound, docking studies could be performed against the active sites of various glucose-processing enzymes (e.g., hexokinase, glucosidases) to predict whether the modification at the C-3 position enhances or diminishes binding.

Quantitative Structure-Activity Relationship (QSAR) models represent another class of predictive tools. QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. To develop a QSAR model for a series of this compound derivatives, one would first synthesize and test a set of analogs. Then, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each analog. Statistical methods are then used to build a model that can predict the activity of new, untested compounds.

The following table illustrates the types of descriptors that could be used in a hypothetical QSAR model for inhibitors of a specific glucosidase.

| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |

| Electronic | Partial charge on the exocyclic methylene carbon | Influences electrostatic interactions with the active site. |

| Steric | Molecular volume | Determines the fit within the binding pocket. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Affects the ability to cross cell membranes and interact with hydrophobic residues. |

By using these predictive models, researchers can prioritize which derivatives of this compound to synthesize and test, thereby saving time and resources.

Data-Driven Computational Approaches

The increasing availability of large chemical datasets has fueled the development of data-driven computational methods. These approaches leverage machine learning and cheminformatics to navigate the vast chemical space and predict synthetic pathways.

Cheminformatics for Compound Space Exploration

Cheminformatics involves the use of computational methods to analyze and manage large collections of chemical data. For a novel compound like this compound, cheminformatics tools can be used to explore its "chemical space," which encompasses all possible related molecules and their properties.

One common application is similarity searching. By representing this compound as a molecular fingerprint (a binary string that encodes structural features), one can search large databases (e.g., PubChem, ChEMBL) for compounds with similar fingerprints. This can help to identify known compounds with similar structures that may have interesting biological activities, providing clues about the potential applications of this compound.

Another powerful cheminformatics technique is chemical space visualization. Algorithms can be used to project the high-dimensional space of all possible molecules onto a 2D or 3D map. This allows researchers to see how this compound is positioned relative to other known sugars and drugs, potentially highlighting areas of unexplored chemical space.

Machine Learning in Synthetic Route Prediction

Predicting how to synthesize a complex molecule like this compound is a significant challenge in organic chemistry. Machine learning models are increasingly being used to tackle this problem by learning the rules of chemical reactions from vast databases of published literature and patents.

These retrosynthesis prediction tools take a target molecule as input and propose a series of reactions to break it down into simpler, commercially available starting materials. The models, often based on neural network architectures like transformers, learn to recognize common bond-breaking patterns (disconnections) and suggest the appropriate reagents to achieve them.

For this compound, a machine learning model might propose a retrosynthetic pathway starting with the disconnection of the exocyclic double bond, perhaps via a Wittig-type reaction or an olefination of a corresponding 3-keto-glucose derivative. The model would then work backward to suggest a synthesis for this keto-sugar from simpler precursors.

The performance of these models is continually improving, and they can often suggest multiple plausible synthetic routes, allowing chemists to choose the most efficient and practical option. This data-driven approach to synthesis planning has the potential to dramatically accelerate the production of novel sugar derivatives for further study.

Future Research Directions and Academic Challenges

Development of Novel Synthetic Methodologies for Accessing Analogs

The synthesis of analogs of 3-Deoxy-C(3)-methyleneglucose is crucial for exploring its structure-activity relationships and developing new therapeutic agents or biological probes. Future research will likely focus on creating a diverse library of analogs with modifications at various positions of the sugar ring and the exocyclic methylene (B1212753) group.

Key areas for development include:

Palladium-Catalyzed Cross-Coupling Reactions: Techniques like the Sonogashira and Suzuki-Miyaura couplings have shown promise in modifying halo- and epoxy-halo-exo-glycals. researchgate.netunamur.be Further exploration of these reactions with a broader range of coupling partners will enable the synthesis of previously inaccessible analogs.

Olefin Metathesis: This powerful carbon-carbon bond-forming reaction could be employed to introduce a wide variety of substituents onto the exocyclic double bond, leading to novel C-glycosides and other complex carbohydrate structures.

Difluorocyclopropanation: The addition of difluorocarbene to the exocyclic double bond has been demonstrated, yielding spirodifluorocyclopropane derivatives. nih.gov Optimizing this reaction and exploring its scope could lead to a new class of fluorinated sugar analogs with unique biological properties.

Table 1: Synthetic Strategies for this compound Analogs

| Synthetic Strategy | Description | Potential Analogs |

| Palladium-Catalyzed Coupling | Forms C-C bonds between the exo-glycal and various organic groups. researchgate.netunamur.be | Aryl-, alkynyl-, and vinyl-substituted exo-glycals. |

| Olefin Metathesis | Exchanges substituents between different olefins. | Functionally diverse C-glycosides. |

| Ramberg-Bäcklund Rearrangement | Converts α-halo sulfones into alkenes. nih.govresearchgate.net | Variously substituted exo-glycals. |

| Difluorocyclopropanation | Adds a difluorocyclopropane ring across the double bond. nih.gov | Spiro-difluorocyclopropyl sugar derivatives. |

Exploration of Unconventional Biochemical Pathways and Interactions

A significant research frontier is the investigation of how this compound and its analogs interact with biological systems. Exo-glycals are not common in nature, but their discovery as intermediates in the biosynthesis of tunicamycin (B1663573) suggests they may participate in previously unobserved biochemical reactions. nih.govox.ac.uk

Future research should aim to:

Identify Protein Targets: Uncover the specific enzymes and receptors that bind to or are inhibited by this compound. This could reveal new therapeutic targets and biological pathways.

Elucidate Mechanisms of Action: Determine how these molecules exert their biological effects, whether through competitive inhibition, allosteric modulation, or by acting as suicide substrates.

Investigate Metabolic Fate: Understand how cells process and metabolize these unusual sugars, which could inform the design of more stable and effective derivatives.

The study of tunicamycin biosynthesis has revealed that enzymes can have unusual substrate tolerance and that exo-glycals can be involved in novel C-C bond formations. nih.govox.ac.uk This opens the door to exploring similar pathways in other organisms and for other natural products.

Engineering of Enzymatic Systems for Targeted Synthesis or Biotransformation

The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. Engineering enzymes to work with this compound and its precursors could revolutionize the production of complex carbohydrates.

Key research avenues include:

Directed Evolution of Glycoside-3-oxidases: As demonstrated with the synthesis of D-allose, protein engineering can significantly improve the catalytic activity and stability of enzymes for the regioselective oxidation of glucose derivatives, a key step in producing 3-keto sugars that can be converted to 3-methylene analogs. rsc.org

Development of Novel Fucosyltransferases: Chemoenzymatic approaches have been successful in synthesizing fluorinated fucose analogs and incorporating them into trisaccharides using fucosyltransferases. rsc.org Similar strategies could be applied to this compound.

Engineered Polymerases: Engineered polymerases have been used for the template-dependent synthesis of nucleic acids with modified backbones, including those with 2'-5' linkages derived from 3'-deoxy-NTPs. nih.gov This suggests the potential for polymerases to recognize and incorporate sugars with modifications at the 3-position.

Integration with Advanced Imaging and Sensing Technologies (for research applications)

The unique chemical properties of this compound make it a candidate for the development of novel molecular probes for imaging and sensing applications in a research context.

Future work in this area could involve:

Fluorescent Labeling: Attaching fluorescent dyes to this compound or its analogs would allow for the visualization of their uptake and localization within cells and tissues.

PET Imaging: Incorporation of positron-emitting isotopes, such as fluorine-18, could enable the use of these sugars as probes for positron emission tomography (PET) to study metabolic processes in vivo.

Biosensor Development: Immobilizing this compound derivatives on sensor surfaces could be used to detect and quantify proteins that specifically bind to this class of molecules.

Addressing Stereochemical Control and Regioselectivity Challenges in Synthesis

A major hurdle in the synthesis of this compound and its analogs is the precise control of stereochemistry and regioselectivity. unamur.be The planar nature of the exocyclic double bond and the multiple chiral centers in the sugar ring make it challenging to control the outcome of chemical reactions.

Future research must focus on:

Developing Stereoselective Catalysts: Designing new catalysts that can direct reactions to a specific face of the sugar ring or the double bond is essential for producing single stereoisomers.

Substrate-Controlled Reactions: Exploiting the inherent stereochemistry of the starting sugar to influence the stereochemical outcome of subsequent reactions. The synthesis of 3'-deoxy-3'-C-methylnucleoside analogues has been achieved through a stereoselective pathway using a peracylated 3-deoxy-3-C-methyl sugar. nih.gov

Protecting Group Strategies: The judicious use of protecting groups can block certain reactive sites and direct reactions to the desired position, improving regioselectivity.

Table 2: Key Challenges in Stereochemical and Regioselective Synthesis

| Challenge | Description | Potential Solutions |

| Facial Selectivity | Controlling the approach of reagents to either the α- or β-face of the molecule. | Chiral catalysts, substrate-directable reactions. |

| Regioselectivity | Differentiating between multiple reactive sites on the sugar ring. | Orthogonal protecting group strategies, enzyme-catalyzed reactions. |

| Anomeric Control | Controlling the stereochemistry at the anomeric carbon during glycosylation reactions. | Neighboring group participation, optimized reaction conditions. |

Expansion of Computational Predictive Power for Complex Sugar Chemistry

Computational chemistry is becoming an indispensable tool in understanding and predicting the behavior of complex molecules like sugars. openaccessgovernment.orgresearchgate.net Expanding the predictive power of these methods will be crucial for advancing research on this compound.

Future computational efforts should focus on:

Accurate Conformational Analysis: Developing more accurate force fields and quantum mechanical methods to predict the three-dimensional structures and conformational dynamics of these flexible molecules. openaccessgovernment.org

Reaction Mechanism Prediction: Using computational models to elucidate the mechanisms of synthetic and enzymatic reactions involving exo-glycals, which can guide the design of new catalysts and reaction conditions. researchgate.net

Predicting Biological Activity: Employing molecular docking and other computational techniques to predict how these sugars will interact with protein targets, helping to prioritize the synthesis of the most promising analogs. The interaction between methyl and sugar groups has been shown to influence the global structure and flexibility of DNA. nih.gov

The synergy between advanced computational modeling and experimental work will undoubtedly accelerate the exploration of the chemical and biological potential of this compound and its derivatives. bohrium.com

Q & A

Q. What experimental frameworks can explore the crosslinking potential of this compound in biomaterials?

- Methodological Answer : Use gelatin or collagen hydrogels to test crosslinking efficiency via rheometry. Characterize mechanical properties (e.g., Young’s modulus) before/after treatment. Employ FTIR or Raman spectroscopy to confirm covalent bond formation. Compare to established crosslinkers (e.g., glutaraldehyde) and assess cytotoxicity in 3D cell culture models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products